CMP98

Description

Overview of Identified Research Trajectories for CMP 98

Research involving CMP 98 has primarily followed two notable trajectories. The first involves its use as a negative control compound. Specifically, CMP 98 serves as a negative control for CM11, a homo-PROTAC designed to induce the self-degradation of the von Hippel-Lindau (VHL) protein. tocris.comwikipedia.orguni.lu In this context, CMP 98 is structurally related to CM11 but lacks the functional capacity to induce VHL degradation, thereby aiding researchers in confirming the specificity of CM11's activity. tocris.comwikidoc.org

The second identified research trajectory involves the investigation of CMP 98 as a potential inhibitor of the bacterial response regulator BfmR. ymilab.comnih.gov This research focuses on combating carbapenem-resistant Acinetobacter baumannii (CRAB), a significant challenge in infectious disease research. ymilab.com Studies have explored CMP 98's capacity to interfere with BfmR-mediated processes in these resistant bacterial strains. ymilab.comnih.gov

Significance of CMP 98 in Contemporary Chemical Biology Research

The significance of CMP 98 in contemporary chemical biology research is rooted in its contributions to validating targeted protein degradation strategies and exploring new avenues to combat antibiotic resistance. Its function as a negative control for PROTAC molecules like CM11 is crucial for establishing the on-target activity and specificity of these promising new therapeutic modalities. By demonstrating that CMP 98, a closely related but inactive compound, does not induce the same biological effect, researchers can confidently attribute the observed protein degradation to the PROTAC molecule itself. tocris.comuni.luwikidoc.org

Furthermore, the investigation of CMP 98 as a BfmR inhibitor addresses a critical need in the face of rising antibiotic resistance. ymilab.com BfmR is a key regulator of virulence and antimicrobial resistance in Acinetobacter baumannii. ymilab.com Identifying compounds that can inhibit BfmR offers a potential strategy to disarm resistant bacteria or resensitize them to existing antibiotics, such as meropenem (B701). ymilab.comnih.gov The research into CMP 98 in this area contributes to the broader effort in chemical biology to discover and develop novel antimicrobial agents and resistance breakers. ymilab.com

Detailed research findings from the investigation of CMP 98 as a BfmR inhibitor have provided insights into its mechanism and effects on bacterial behavior. Studies have shown that Cmp-98 (referring to the same compound) can downregulate the expression of K locus genes, suggesting its action as a BfmR inhibitor. ymilab.com This downregulation indicates interference with BfmR-regulated pathways involved in bacterial function.

Moreover, research has demonstrated that Cmp-98 can reduce the minimum inhibitory concentration (MIC) of meropenem against the CRAB strain ZJ06, indicating its potential to restore or enhance the effectiveness of this antibiotic. ymilab.comnih.gov This finding is particularly significant in the context of overcoming carbapenem (B1253116) resistance.

CMP 98 has also been shown to impact biofilm formation in A. baumannii. Sub-inhibitory concentrations of Cmp-98 significantly inhibited the formation of biofilm in the tested strain. nih.gov Biofilm formation is a critical factor in bacterial persistence and resistance, making this an important observed effect.

Microscopic analysis has revealed that treatment with Cmp-98 can induce harmful morphological changes in bacterial cells. nih.gov These alterations in bacterial shape and structure further support the compound's disruptive effects on bacterial physiology.

Molecular dynamic simulations have been employed to understand the interaction between Cmp-98 and BfmR. These simulations suggest that Cmp-98 binds to the phosphorylation site of BfmR, potentially interfering with its activation and function. ymilab.comnih.gov Specific interactions, such as hydrogen bonds with Asp90 of BfmR, have been identified as contributing to the binding. nih.gov

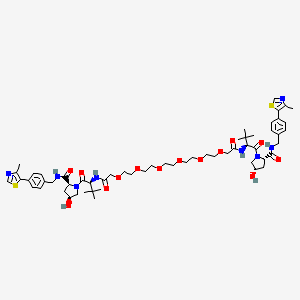

Structure

2D Structure

Properties

IUPAC Name |

(2S,4S)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45-,46-,51+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCHHJGGFCCRS-NFXWONMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82N8O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cmp 98 As a Negative Control in Targeted Protein Degradation Research

Conceptual Framework of Targeted Protein Degradation (TPD) Modulators

TPD operates by redirecting E3 ubiquitin ligases to target proteins that are not their natural substrates. This is achieved through heterobifunctional molecules that simultaneously bind to the POI and an E3 ligase, forming a ternary complex. nih.govthermofisher.comwikipedia.org The formation of this complex facilitates the transfer of ubiquitin from the E2 enzyme to the POI, marking it for degradation by the 26S proteasome. thermofisher.comwikipedia.orgfrontiersin.orgmdpi.comportlandpress.com This event-driven mechanism, unlike the occupancy-driven inhibition by traditional small molecules, can lead to catalytic degradation of the target protein. wikipedia.orgrndsystems.com

PROTAC Modalities and Related Molecular Architectures

Proteolysis-Targeting Chimeras (PROTACs) represent a major class of targeted protein degraders. nih.govmdpi.com PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two ligands. nih.govthermofisher.commdpi.com The modular nature of PROTACs allows for rational design and optimization. nih.gov While PROTACs are the most widely studied modality, other architectures also exist within the TPD field, such as molecular glues, which induce or enhance the interaction between an E3 ligase and a POI without a traditional linker. mdpi.com

Functional Characterization as a Biological Control Agent

CMP 98 is characterized as a negative control compound for PROTACs, specifically those that recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. rndsystems.commedchemexpress.comtocris.comrndsystems.comrndsystems.commedchemexpress.com It is structurally related to active VHL-recruiting degraders but is unable to induce the degradation of VHL itself. medchemexpress.comrndsystems.commedchemexpress.com This lack of degradation activity makes it a suitable control for experiments investigating VHL-mediated targeted protein degradation.

Assessment of VHL Degradation Efficacy

Active VHL-recruiting PROTACs function by bringing the target protein into proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target. The efficacy of such degraders is typically assessed by measuring the reduction in target protein levels in cells after treatment. CMP 98, in contrast, is specifically designed to exhibit no significant effect on VHL degradation. rndsystems.com This is a key functional characteristic that validates its use as a negative control. Studies involving VHL degradation efficacy would show a marked decrease in VHL levels upon treatment with an active VHL degrader, while treatment with CMP 98 at comparable concentrations would result in negligible or no VHL degradation.

Comparative Analysis with Active PROTAC Degrader Counterparts (e.g., CM 11)

CMP 98 is commonly used as a negative control for the active PROTAC degrader CM 11. rndsystems.commedchemexpress.comtocris.comrndsystems.comrndsystems.commedchemexpress.com CM 11 is a homo-PROTAC designed for the self-degradation of the long form of VHL (pVHL30). tocris.comrndsystems.comdundee.ac.uk It has demonstrated potent and rapid self-degradation of VHL in cell lines at low nanomolar concentrations (DC50 < 100 nM). tocris.comrndsystems.combio-techne.com CM 11 achieves this by dimerizing pVHL30 with high avidity. tocris.comrndsystems.com

In comparative studies, CM 11 induces significant degradation of pVHL30, while CMP 98, despite having a similar structural basis involving VHL ligands, is unable to induce VHL degradation. medchemexpress.comrndsystems.com This difference in functional outcome highlights the importance of specific structural features and proper ternary complex formation for effective targeted protein degradation. The use of CMP 98 alongside CM 11 allows researchers to attribute the observed VHL degradation and any downstream biological effects specifically to the PROTAC-mediated degradation pathway, rather than to potential off-target interactions of the VHL-binding motif or other parts of the molecule. rndsystems.commedchemexpress.comtocris.comrndsystems.comrndsystems.commedchemexpress.com

| Compound | Activity on VHL Degradation | Use in Research | Reference |

| CM 11 | Potent inducer of pVHL30 self-degradation | Active PROTAC degrader | tocris.comrndsystems.comdundee.ac.ukbio-techne.com |

| CMP 98 | Unable to induce VHL degradation | Negative control for CM 11 | medchemexpress.comrndsystems.commedchemexpress.com |

Structural Basis of Inactivity in Protein Degradation Pathways

While CMP 98 contains two von Hippel-Lindau ligands, similar to the active degrader CM 11, its inability to induce VHL degradation stems from structural features that prevent the effective formation of a productive ternary complex required for ubiquitination and degradation. medchemexpress.commedchemexpress.com Although both molecules are composed of VHL ligands joined by a linker, subtle differences in the linker structure, length, or attachment points, or the stereochemistry of the VHL binding moieties, can significantly impact their ability to appropriately orient the E3 ligase and the target protein for ubiquitination. escholarship.org

Computational studies have characterized CMP 98 as a very flexible molecule with a high number of polar groups, including a long PEGylated linker. nih.govacs.org This flexibility and polarity contribute to its physicochemical properties, such as low permeability. nih.gov While the exact structural reasons for its inactivity in forming a productive degradation complex compared to CM 11 are not explicitly detailed in the search results, it is understood that even minor structural variations in PROTACs and related architectures can abolish their degradation activity by disrupting ternary complex formation or the proper presentation of lysine (B10760008) residues for ubiquitination. escholarship.orgbiorxiv.org The fact that CMP 98 has two VHL ligands but fails to induce degradation suggests that simply binding to the E3 ligase is not sufficient; the molecule must facilitate the precise spatial arrangement of the E3 ligase and the target protein for the degradation cascade to proceed.

Ligand Composition and Active Domain Architecture

CMP 98 is described as a PROTAC molecule. medchemexpress.com It is specifically noted as a negative control for CM11, which is a homo-PROTAC designed for the self-degradation of the long form of VHL, pVHL30. tocris.com CMP 98 consists of two von Hippel-Lindau ligands on its active domain. medchemexpress.commedchemexpress.com The term "homo-PROTAC" indicates that the same E3 ubiquitin ligase binding moiety is present at both ends of the linker. nih.gov In the case of CMP 98, these moieties are VHL ligands. medchemexpress.commedchemexpress.comnih.gov The structure of CMP 98 is a very flexible VHL-based homo-PROTAC that mediates the self-degradation of the E3 complex. nih.gov

While CMP 98 contains the necessary VHL binding elements, its design or architecture prevents it from effectively inducing the degradation that is observed with its active counterpart, CM11. medchemexpress.comtocris.com This lack of degradative activity, despite the presence of VHL ligands, is what makes it a valuable negative control. The precise architectural features or linker properties that render CMP 98 inactive as a degrader, while still binding to VHL via its ligands, are key to its function as a negative control. Studies on the physicochemical properties of CMP 98 highlight its polarity and flexibility. nih.govacs.org CMP 98 is described as a polar PROTAC. acs.org Experimental data indicates that CMP 98 has lower lipophilicity and higher polarity compared to other compounds like Saquinavir. nih.gov It also shows a low propensity to form intramolecular hydrogen bonds and a modest likelihood to behave like a chameleon molecule, which could contribute to its low permeability. nih.gov

Implications for PROTAC Design Principles and Activity Modulation

The behavior of CMP 98 as an inactive control provides valuable insights into the critical design principles governing PROTAC activity. The fact that CMP 98, despite possessing VHL ligands, fails to induce degradation underscores that the mere presence of a target binder and an E3 ligase binder is not sufficient for a PROTAC to be active. The proper orientation and stable formation of the ternary complex (POI-PROTAC-E3 ligase) are paramount for efficient ubiquitination and subsequent degradation. frontiersin.orgrndsystems.com

Research utilizing CMP 98 as a negative control helps to delineate the contributions of specific structural elements within active PROTACs. By comparing the cellular effects of an active VHL-based PROTAC like CM11 with those of CMP 98, researchers can confirm that the observed protein degradation is a direct consequence of the designed PROTAC mechanism. medchemexpress.comtocris.com This comparative approach is vital for attributing the biological activity solely to the targeted degradation pathway and not to potential off-target interactions or other non-specific effects that the VHL ligands or linker might induce independently. The physicochemical properties of PROTACs, including polarity and flexibility, are recognized as significant factors influencing their cellular permeability and activity, and studies involving CMP 98 contribute to understanding these relationships in the context of inactive analogs. frontiersin.orgnih.govacs.orgrevvitysignals.com

Data Tables: While specific quantitative data comparing the activity of CMP 98 and CM11 (or other active PROTACs) in terms of protein degradation percentages or IC50/DC50 values were found in the search results, presenting them as interactive data tables requires more structured data than available in the snippets. However, a conceptual table illustrating the use of CMP 98 as a negative control can be described:

| Compound | Role in Research | VHL Ligand Presence | Ability to Induce Degradation |

| Active VHL PROTAC (e.g., CM11) | Active Degrader | Yes | Yes |

| CMP 98 | Negative Control | Yes | No |

This table conceptually represents the key functional difference that makes CMP 98 a valuable negative control in targeted protein degradation studies involving VHL E3 ligase recruitment.

Cmp 98 As a Regulator of Bacterial Virulence and Antimicrobial Resistance

Contextualizing Bacterial Pathogen Resistance Mechanisms

Bacterial pathogens have evolved sophisticated mechanisms to counteract the effects of antimicrobial agents and host immune defenses. These strategies are often controlled by intricate regulatory systems that allow the bacteria to adapt to environmental stresses, including the presence of antibiotics.

Carbapenem-resistant Acinetobacter baumannii (CRAB) is a gram-negative opportunistic pathogen that poses a significant threat, particularly in healthcare settings. frontiersin.org It is a leading cause of hospital-acquired infections, including pneumonia, bloodstream infections, and urinary tract infections. frontiersin.org The designation of A. baumannii as a "serious" threat by the Centers for Disease Control and Prevention highlights the urgency of addressing its resistance. oup.com

CRAB strains are frequently multidrug-resistant, leaving very few effective treatment options. frontiersin.org This extensive resistance is often due to a combination of mechanisms, including the production of carbapenemase enzymes that inactivate carbapenem (B1253116) antibiotics. nih.gov Due to its clinical significance and its robust resistance profile, CRAB serves as a critical and relevant research model for developing and evaluating new antimicrobial strategies. researchgate.netacs.org

Bacteria rely on two-component regulatory systems (TCS) to sense and respond to changes in their environment. asm.org A typical TCS consists of a sensor kinase and a response regulator. microbiologyresearch.org The BfmRS system in A. baumannii is one such TCS that plays a pivotal role in the bacterium's survival and pathogenicity. asm.orgucl.ac.uk

The response regulator, BfmR, is central to controlling a variety of functions crucial for virulence and resistance. asm.org It modulates the expression of genes involved in:

Biofilm formation: BfmR is required for the expression of the Csu pili chaperone-usher system, which is essential for the formation of biofilms on surfaces. microbiologyresearch.orgmdpi.com

Antibiotic resistance: The BfmRS system is implicated in resistance to multiple classes of antibiotics, including carbapenems. asm.orgucl.ac.uk

Stress response: BfmR helps the bacterium withstand various stresses such as desiccation and osmotic challenges. asm.orgucl.ac.ukasm.org

Capsule production: The system regulates genes within the K locus, which are responsible for the synthesis of the protective capsular polysaccharide. mdpi.com

Given its central role in controlling these critical pathogenic traits, the BfmR protein has been identified as a promising target for novel anti-virulence therapies.

Inhibitory Effects on the BfmR Signaling Pathway

Targeting the BfmR signaling pathway with an inhibitor like CMP 98 represents a strategy to disarm the bacterium rather than directly killing it. This approach can potentially reduce the selective pressure that drives the development of resistance.

The inhibition of BfmR by CMP 98 has been shown to alter the expression of genes that are under the control of this key regulator. By interfering with BfmR's function, CMP 98 effectively disrupts the bacterium's ability to mount a coordinated virulence and resistance response.

The K locus is a specific region in the A. baumannii chromosome that contains a cluster of genes responsible for the biosynthesis of the capsular polysaccharide (CPS). mdpi.com This capsule is a critical virulence factor, protecting the bacterium from the host's immune system and contributing to its survival. The expression of these K locus genes is regulated by the BfmRS system. mdpi.com Studies have demonstrated that treatment with CMP 98 leads to the downregulation of K locus genes, a result that mirrors what is observed in strains where the bfmR gene has been knocked out. This provides strong evidence that CMP 98 acts as a BfmR inhibitor.

Table 1: Effect of CMP 98 on K Locus Gene Expression in A. baumannii

| Condition | Target Gene Group | Observed Effect | Implication |

|---|---|---|---|

| Treatment with CMP 98 | K Locus Genes | Downregulation | Inhibition of BfmR regulatory activity |

| bfmR knockout mutant | K Locus Genes | Downregulation | Confirms BfmR's role in K locus activation |

The function of response regulators like BfmR typically involves binding to specific DNA sequences to either activate or repress the transcription of target genes. The inhibitory action of CMP 98 is believed to extend beyond just the K locus. By binding to BfmR, CMP 98 may induce a conformational change in the protein that prevents it from effectively interacting with the promoter regions of other downstream genes. This steric hindrance would block the initiation of transcription for a suite of virulence and resistance-related genes that are part of the BfmR regulon. This broader impact on transcription initiation could explain the compound's ability to restore carbapenem susceptibility and inhibit biofilm formation.

Alterations in Bacterial Morphological Integrity

Treatment with the BfmR inhibitor CMP 98 has been shown to induce detrimental changes to the physical structure of bacteria. nih.gov Studies have observed that bacteria exposed to this inhibitor undergo harmful morphological alterations, indicating a disruption of essential cellular processes that maintain bacterial shape and integrity. nih.gov This effect suggests that by inhibiting BfmR, CMP 98 interferes with pathways critical for the stability of the bacterial cell envelope. nih.gov

Molecular Mechanisms of BfmR Inhibition

The therapeutic potential of CMP 98 stems from its direct interaction with and inhibition of the BfmR protein. Through a combination of molecular docking and dynamic simulations, the precise mechanisms of this inhibition have been elucidated, revealing a complex interplay of dynamic binding, specific molecular interactions, and induced conformational changes. nih.gov

Ligand-Target Recognition and Binding Modalities

CMP 98 functions by recognizing and binding to the phosphorylation site of BfmR, a critical step in the activation of this response regulator. nih.gov By occupying this site, the inhibitor prevents the protein from being activated, thereby downregulating the expression of genes it controls, such as those in the K locus responsible for capsule production. nih.gov

Molecular dynamics simulations reveal that CMP 98 dynamically binds to the phosphorylation site of BfmR. nih.gov This interaction is not static; the inhibitor can occupy different positions within this crucial region. Researchers have identified a potential inhibitory-binding cleft that, when occupied by a ligand like CMP 98, helps to exert a strong inhibitory effect on the protein's function. nih.gov

The stability and specificity of the CMP 98-BfmR interaction are reinforced by key molecular bonds. nih.gov Specifically, CMP 98 forms hydrogen bonds with the amino acid residue Aspartate 90 (Asp90) of the BfmR protein. nih.gov This targeted interaction is crucial for anchoring the inhibitor in the correct orientation within the binding site to effectively block the protein's activity. nih.gov

The binding of CMP 98 occurs at the α4-β5-α5 interface of the BfmR protein. nih.gov Its presence in this groove induces a specific "inhibitory" conformation that is more compact compared to the "activated" state. nih.gov This conformational change is critical to its function. The inhibitory conformation induced by CMP 98 is associated with stronger DNA-binding ability, which paradoxically leads to the downregulation of virulence gene expression. nih.gov CMP 98 demonstrates a pronounced ability to lock BfmR into this inhibitory state, distinguishing it from other potential inhibitors. nih.gov

The binding affinity of various compounds to BfmR has been calculated, with a lower binding free energy (ΔG) indicating a more stable interaction.

| Compound | Calculated Binding Free Energy (ΔG in kcal/mol) | Reference |

|---|---|---|

| Compound-530 | -53.16 | nih.gov |

| Siph-1 | -40.35 (approx.) | nih.gov |

| Cmp-86 | -38.65 (approx.) | nih.gov |

| Cmp-97 | -37.30 (approx.) | nih.gov |

| CMP 98 | -35.95 | nih.gov |

Advanced Research Methodologies Applied to Cmp 98 Studies

Spectroscopic and Biophysical Characterization Techniques

Spectroscopic and biophysical methods have been crucial in experimentally characterizing the molecular properties of CMP 98. Studies investigating CMP 98 as a polar PROTAC have utilized these techniques to assess properties such as lipophilicity, polarity, intramolecular hydrogen bonds (IMHBs), and chameleonicity. acs.orgnih.govnih.govacs.orgresearchgate.netresearchgate.net

Experimental characterization has involved quantifying polarity using indexes like EPSA and Δlog kWIAM, where higher values indicate greater polarity. nih.gov CMP 98 has been shown to be more polar than other compounds like Saquinavir and Pomalidomide. nih.gov Lipophilicity has been assessed using methods such as the shake-flask method (SF) for log Poct and chromatographic methods like PLRP-S to determine log k'PLRP-S. nih.govresearchgate.net The difference between log Poct and log Ptol (Δlog Poct-tol) has been used as an indicator of a compound's capacity to expose hydrogen donor groups and form dynamic IMHBs. nih.gov

Chameleonicity, the ability of a molecule to adapt its conformation to the environment, has been monitored using chromatographic indexes like ChameLogD and by analyzing the variation of the capacity factor in nonpolar chromatographic systems. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also noted as a technique capable of providing atomic resolution and dynamic details in solution, useful for monitoring variations in physicochemical properties, though specific detailed NMR data for CMP 98 were not extensively detailed in the search results. researchgate.net

Experimental data for CMP 98 and other compounds have provided benchmarks for validating computational predictions of physicochemical properties. acs.orgnih.govnih.govacs.orgresearchgate.netresearchgate.net

Below is a static representation of data points related to experimental descriptors, intended to be presented as an interactive table:

| Property | Method | Value (CMP 98) | Value (Saquinavir) | Value (Pomalidomide) |

| Polarity Index 1 | EPSA | Higher | Lower | Lowest |

| Polarity Index 2 | Δlog kWIAM | Higher | Lower | Lowest |

| Lipophilicity | log Poct (SF) | Data varies | Data varies | Data varies |

| IMHB Capacity | Δlog Poct-tol | Data varies | Data varies | Data varies |

Advanced Imaging Techniques for Cellular and Subcellular Analysis

While the search results indicate that CMP 98 studies have explored its biological impact, particularly in the context of inducing morphological changes in bacteria researchgate.nettandfonline.comresearchgate.netresearchgate.net, detailed descriptions of advanced imaging techniques specifically applied to CMP 98 for cellular and subcellular analysis are limited. The observation of harmful morphological changes in bacteria treated with CMP 98 suggests the use of microscopy, likely including electron microscopy (e.g., Nova NanoSEM 450 as mentioned in a related study's methods) for detailed visualization of cellular structures. researchgate.net

The broader field of monitoring bioactive molecules in subcellular structures utilizes techniques such as organelle-targeted fluorescent probes and subcellular imaging, which are critical for bioanalysis and drug discovery researchgate.net. However, the specific application of these advanced imaging techniques to directly study the cellular or subcellular localization and interactions of CMP 98 was not explicitly detailed in the provided search results.

Omics-Based Approaches for Global Biological Impact Assessment

Research into CMP 98's activity as a potential BfmR inhibitor in Acinetobacter baumannii has provided insights into its global biological impact through approaches that touch upon omics-level changes. Specifically, CMP 98 was demonstrated to downregulate the expression of K locus genes. researchgate.nettandfonline.comresearchgate.net This finding, indicating an effect on gene expression, suggests the use of techniques such as quantitative PCR or potentially transcriptomics (like RNA sequencing) to assess changes in the bacterial transcriptome following treatment with CMP 98. researchgate.nettandfonline.comresearchgate.net

The downregulation of genes like gnaA, a downstream gene regulated by BfmR, has been linked to phenotypic changes, including altered morphology and antibiotic susceptibility. researchgate.net This connection between gene expression changes and observed biological effects highlights the utility of omics-based approaches in understanding the broader impact of CMP 98 on cellular pathways and functions. While a full-scale omics assessment (e.g., complete transcriptomics, proteomics, or metabolomics) specifically focused on CMP 98 was not comprehensively described, the reported downregulation of specific genes signifies the application of methodologies that fall under the umbrella of omics-based impact assessment.

Computational Chemistry and Molecular Modeling Advancements

Computational chemistry and molecular modeling have played a significant role in the study of CMP 98, particularly in predicting its physicochemical properties and understanding its interactions with biological targets. These techniques are essential for characterizing molecules in the beyond-Rule-of-5 (bRo5) chemical space, to which CMP 98, as a PROTAC, belongs. acs.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netunito.itresearchgate.net

Methods applied include conformational sampling (CS) and molecular dynamics (MD) simulations performed in different solvent environments (e.g., water and nonpolar solvents like chloroform (B151607) or toluene) to generate conformer ensembles. acs.orgnih.govnih.govacs.orgresearchgate.netresearchgate.net From these ensembles, 3D molecular descriptors such as the radius of gyration (Rgyr), 3D Polar Surface Area (3D PSA), and the number of intramolecular hydrogen bonds (IMHBs) have been calculated to characterize the conformational behavior and polarity of CMP 98. acs.orgnih.govnih.govacs.orgresearchgate.netresearchgate.net Steered MD (SMD) simulations have also been used to explore conformational landscapes. nih.govresearchgate.net

Computational methods have been employed to predict chameleonic behavior, which is crucial for the developability of bRo5 compounds. researchgate.netresearchgate.net These in silico strategies aim to model how CMP 98 adapts its conformations in different environments. researchgate.netunito.it

In the context of CMP 98 as a potential BfmR inhibitor, structure-based virtual screening pipelines have been utilized. tandfonline.com This involves molecular docking to predict putative binding poses of CMP 98 to the target protein (BfmR), followed by molecular dynamics simulations to study the stability of the protein-ligand complex and refine binding mechanisms. researchgate.nettandfonline.comresearchgate.netresearchgate.net MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations have been performed to estimate binding free energies. tandfonline.com These computational approaches have helped to identify potential inhibitory binding clefts and understand the dynamic binding of CMP 98 to its target. researchgate.netresearchgate.net

Below is a static representation of computational analysis findings related to CMP 98 conformers in different solvents, intended to be presented as an interactive table or visualization:

| Simulation Type | Solvent | Observation | Source |

| Conformational Sampling | Water | Conformers mainly have few IMHBs. | nih.gov |

| Conformational Sampling | Chloroform | Opposite is true compared to water (more IMHBs). | nih.gov |

| Molecular Dynamics | Water | Conformers centered around a low Rgyr region. | nih.gov |

| Molecular Dynamics | Toluene | Conformers result more dispersed, not individuated in a high-density region. | nih.gov |

| SMD Tunneling | Water | Different patterns than MD, but supports different behavior from Saquinavir. | nih.gov |

| SMD Tunneling | Toluene | Different patterns than MD, but supports different behavior from Saquinavir. | nih.gov |

Note: This table summarizes qualitative findings from computational studies and is intended to be viewed as an interactive table or visualization in a live environment, potentially displaying distributions of properties like Rgyr and IMHB number.

The integration of these computational techniques with experimental characterization provides a comprehensive approach to understanding the complex behavior and interactions of CMP 98.

Future Directions and Emerging Research Avenues

Elucidation of Broader Biological Impact and Off-Target Interactions

Current research has highlighted CMP 98's activity as a novel inhibitor of BfmR in Acinetobacter baumannii, demonstrating the ability to restore susceptibility to meropenem (B701) in carbapenem-resistant strains and inhibit biofilm formation ropensci.org. It has also been shown to downregulate the expression of K locus genes and induce harmful morphological changes in the bacteria ropensci.org.

Exploration of Analogues and Structure-Activity Relationships for Enhanced Functionality

The identification of CMP 98 as a novel scaffold for BfmR inhibition provides a strong foundation for the exploration of analogues ropensci.org. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure influence its biological activity nih.gov.

Initial molecular docking studies have provided insights into how CMP 98 binds to the phosphorylation site of BfmR, including interaction with Asp90, similar to other inhibitors ropensci.org. These insights can guide the rational design and synthesis of CMP 98 analogues with potentially enhanced potency, specificity, or improved pharmacokinetic properties. Exploring variations in the core structure and substituents could lead to the identification of compounds with superior activity against resistant bacterial strains or reduced potential for off-target effects. High-throughput synthesis and screening of analogue libraries, coupled with detailed binding and functional assays, would be critical in this endeavor.

Development of Novel Therapeutic Strategies Based on CMP 98 Insights

The demonstrated ability of CMP 98 to restore meropenem susceptibility in carbapenem-resistant A. baumannii presents a compelling basis for developing novel therapeutic strategies against this challenging pathogen ropensci.org. Carbapenem-resistant A. baumannii poses a significant threat to public health, and the development of new approaches is urgently needed ropensci.org.

CMP 98's mechanism of inhibiting BfmR, a response regulator modulating virulence and antimicrobial resistance, suggests its potential as an adjunct therapy to existing antibiotics ropensci.org. Future research should focus on evaluating the efficacy of CMP 98 in combination with meropenem and other antibiotics in relevant infection models. Further studies are needed to understand the optimal dosing strategies and potential for preventing the emergence of resistance to the combination therapy. The insights gained from SAR studies (Section 5.2) would directly feed into the development of optimized drug candidates for preclinical and potentially clinical evaluation as part of novel strategies to combat antibiotic resistance.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of CMP 98's impact on bacterial physiology, integrating multi-omics data can provide a systems-level view of its effects nih.gov. While the current research on the BfmR inhibitor CMP 98 includes investigation into gene expression changes and morphological effects ropensci.org, incorporating additional omics layers such as proteomics, metabolomics, and lipidomics would offer a more complete picture.

Key Research Findings on Cmp-98 (BfmR Inhibitor)

Here is a summary of key biological findings related to Cmp-98 as a BfmR inhibitor based on available research:

| Biological Effect | Observation | Reference |

| Restoration of Meropenem Susceptibility | Reduces MIC of meropenem in carbapenem-resistant A. baumannii strains. | ropensci.org |

| Biofilm Inhibition | Significant inhibition of biofilm formation at sub-inhibitory concentrations. | ropensci.org |

| Gene Expression | Downregulates expression of K locus genes. | ropensci.org |

| Bacterial Morphology | Induces harmful morphological changes in bacteria. | ropensci.org |

| Target Interaction | Binds to the phosphorylation site of BfmR, including interaction with Asp90. | ropensci.org |

Q & A

Advanced Research Question

- Iterative Validation: Re-examine computational models (e.g., adjusting force fields or solvent parameters) and replicate experiments under controlled conditions .

- Cross-Technique Analysis: Compare results from complementary methods (e.g., XRD for crystallinity vs. DSC for thermal stability) to identify systematic errors .

- Statistical Significance Testing: Apply ANOVA or Bayesian analysis to quantify discrepancies and assess whether differences are statistically meaningful .

What statistical approaches are recommended for analyzing CMP 98’s spectroscopic data?

Basic Research Question

- Precision Reporting: Express numerical data to match instrument precision (e.g., ±0.01 ppm for NMR shifts) .

- Error Analysis: Calculate standard deviations for replicate measurements and use t-tests to compare groups .

- Avoid Overinterpretation: Do not claim "significance" without statistical testing (e.g., specify p-values and confidence intervals) .

How can multi-modal data integration improve the understanding of CMP 98’s behavior under varying conditions?

Advanced Research Question

- Constraint-Aware Modeling: Adapt methodologies from computational architecture (e.g., CAAM in ) to balance trade-offs between spectroscopic, thermodynamic, and kinetic data .

- Cross-Correlation Techniques: Borrow geophysical methods (e.g., CMP cross-correlation in ) to identify hidden relationships in time-resolved or spatially heterogeneous datasets .

What ethical considerations are critical when publishing research on CMP 98?

Basic Research Question

- Conflict of Interest: Disclose funding sources and affiliations .

- Data Retention: Retain raw data for 5–10 years to enable validation, then discard securely to prevent misuse .

- Reproducibility: Share experimental details (e.g., solvent batches, instrument calibration logs) to allow independent verification .

What frameworks are effective for formulating hypothesis-driven research questions about CMP 98’s mechanisms?

Advanced Research Question

- PICO Framework: Define Population (e.g., cell lines), Intervention (CMP 98 dosage), Comparison (control groups), and Outcomes (efficacy metrics) .

- FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "How does CMP 98 inhibit [target] compared to existing analogs?") .

How should researchers document and archive raw data from CMP 98 experiments?

Basic Research Question

- Structured Repositories: Use platforms like Zenodo or institutional databases to store raw spectra, chromatograms, and metadata .

- Metadata Standards: Include experimental conditions (temperature, humidity), instrument settings, and sample preparation protocols .

What are best practices for conducting sensitivity analyses on CMP 98’s structure-activity relationships?

Advanced Research Question

- Parameter Variation: Test robustness by altering computational parameters (e.g., DFT functional choices) or experimental variables (pH, solvent polarity) .

- Monte Carlo Simulations: Quantify uncertainty in kinetic or thermodynamic models by introducing random perturbations .

How can researchers ensure the accuracy of CMP 98’s purity assessments?

Basic Research Question

- Internal Standards: Spike samples with certified reference materials during HPLC or GC analyses .

- Replication: Perform triplicate measurements and report mean ± SD .

What systematic approaches reconcile discrepancies between in vitro and in vivo efficacy studies of CMP 98?

Advanced Research Question

- Pharmacokinetic Modeling: Simulate absorption, distribution, and metabolism to identify bioavailability bottlenecks .

- Controlled Variable Testing: Isolate factors (e.g., protein binding or enzymatic degradation) using ex vivo assays .

Methodological Notes

- Data Contradiction Analysis: Follow iterative qualitative research practices () to refine hypotheses iteratively when results conflict .

- Ethical Data Sharing: Adhere to copyright laws and institutional policies when reproducing third-party data .

- Mixed-Methods Design: Combine quantitative (e.g., dose-response curves) and qualitative (e.g., microscopy observations) data for holistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.